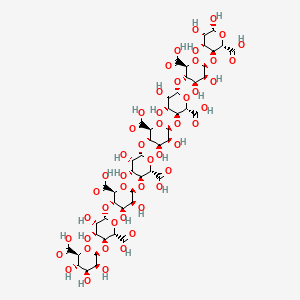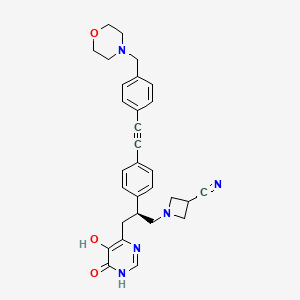![molecular formula C19H17FO4S B15142082 3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone-d4](/img/structure/B15142082.png)
3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DFU-d4 is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly noted for its role in the treatment of diabetic foot ulcers, a severe complication of diabetes mellitus.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DFU-d4 involves a series of chemical reactions that require precise conditions to ensure the purity and efficacy of the final product. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups that confer the desired biological activity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to facilitate specific reactions.
Industrial Production Methods: Industrial production of DFU-d4 involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process often includes optimization of reaction conditions, purification steps, and quality control measures to ensure that the final product meets regulatory standards.
Chemical Reactions Analysis
Types of Reactions: DFU-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to produce derivatives with different properties.
Common Reagents and Conditions: Common reagents used in the reactions involving DFU-d4 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of DFU-d4 depend on the specific reagents and conditions used. These products can include modified versions of DFU-d4 with enhanced biological activity or new compounds with potential therapeutic applications.
Scientific Research Applications
DFU-d4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, DFU-d4 is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential to modulate various biological pathways. In medicine, DFU-d4 is being investigated for its potential to treat diabetic foot ulcers and other complications of diabetes. In industry, DFU-d4 is used in the development of new materials and products with unique properties.
Mechanism of Action
The mechanism of action of DFU-d4 involves its interaction with specific molecular targets and pathways in the body. DFU-d4 is believed to exert its effects by modulating the activity of enzymes and receptors involved in wound healing and inflammation. This modulation can lead to improved healing of diabetic foot ulcers and other chronic wounds.
Comparison with Similar Compounds
DFU-d4 is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include fibroblast growth factors and natural biologics that also target wound healing pathways. DFU-d4 stands out due to its specific molecular interactions and potential for targeted therapy.
List of Similar Compounds:- Fibroblast Growth Factor 1 (FGF-1)
- Fibroblast Growth Factor 2 (FGF-2)
- Natural Biologics targeting oxidative stress pathways
Properties
Molecular Formula |
C19H17FO4S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
5,5-dimethyl-4-(4-methylsulfonylphenyl)-3-(2,3,4,6-tetradeuterio-5-fluorophenyl)furan-2-one |
InChI |
InChI=1S/C19H17FO4S/c1-19(2)17(12-7-9-15(10-8-12)25(3,22)23)16(18(21)24-19)13-5-4-6-14(20)11-13/h4-11H,1-3H3/i4D,5D,6D,11D |
InChI Key |
NXERGIJHYVUXHM-GTNXRJHWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])F)[2H])C2=C(C(OC2=O)(C)C)C3=CC=C(C=C3)S(=O)(=O)C)[2H] |
Canonical SMILES |
CC1(C(=C(C(=O)O1)C2=CC(=CC=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4S)-2-[6-(5-oxohexanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B15142019.png)
![N-[9-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15142030.png)
![2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B15142037.png)




![1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15142066.png)

![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15142090.png)

